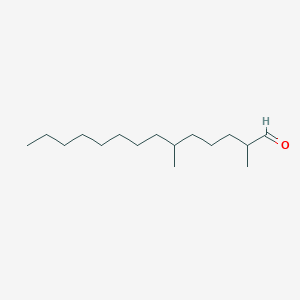![molecular formula C8H16B2 B14503731 7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane CAS No. 62785-43-7](/img/structure/B14503731.png)
7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane is a unique organoboron compound characterized by its bicyclic structure. This compound is of interest due to its potential applications in various fields of chemistry and materials science. The presence of boron atoms in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane typically involves the reaction of a suitable precursor with boron-containing reagents under controlled conditions. One common method involves the hydroboration of a diene precursor, followed by a series of cyclization reactions to form the bicyclic structure. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation of the boron atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, utilizing efficient catalysts to enhance the yield and purity of the product. The use of continuous flow reactors can also improve the scalability of the synthesis, allowing for the production of larger quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane undergoes various types of chemical reactions, including:
Oxidation: The boron atoms in the compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron atoms to borohydrides.
Substitution: The compound can undergo substitution reactions where the boron atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex boron-containing molecules.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics.
Wirkmechanismus
The mechanism of action of 7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane involves its interaction with various molecular targets and pathways. The boron atoms in the compound can form stable complexes with other molecules, facilitating reactions such as hydroboration and cross-coupling. These interactions are crucial for its applications in organic synthesis and materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,8-Dimethylbicyclo[4.2.0]octane: Lacks the boron atoms, resulting in different chemical properties.
7,8-Diborabicyclo[4.2.0]octane: Similar structure but without the methyl groups, affecting its reactivity and applications.
Uniqueness
7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane is unique due to the presence of both boron and methyl groups in its structure. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
62785-43-7 |
|---|---|
Molekularformel |
C8H16B2 |
Molekulargewicht |
133.84 g/mol |
IUPAC-Name |
7,8-dimethyl-7,8-diborabicyclo[4.2.0]octane |
InChI |
InChI=1S/C8H16B2/c1-9-7-5-3-4-6-8(7)10(9)2/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
TYMHOARSEYNSPG-UHFFFAOYSA-N |
Kanonische SMILES |
B1(B(C2C1CCCC2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


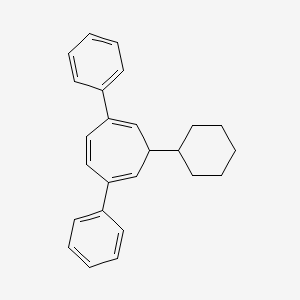


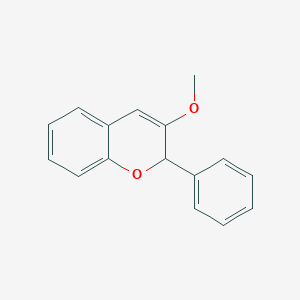
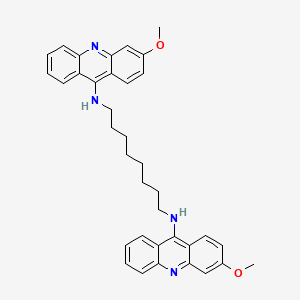
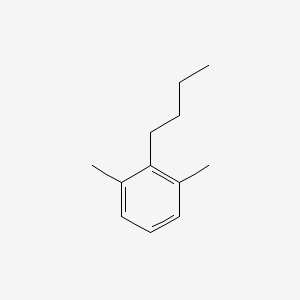
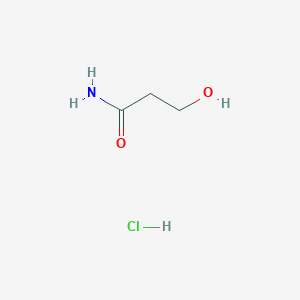
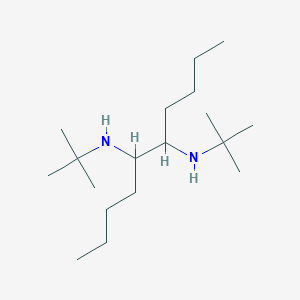
![3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14503725.png)
![1-[4-(4-Chlorobutoxy)-3,5-dimethylphenyl]-3,3-diphenylpropan-1-one](/img/structure/B14503733.png)

![({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene](/img/structure/B14503746.png)
![Ethyl 1,6-dimethylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14503748.png)
